![molecular formula C16H16N4O4S2 B2603150 4-(N,N-dimethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946222-67-9](/img/structure/B2603150.png)

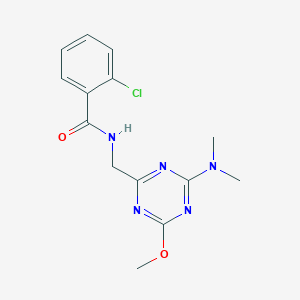

4-(N,N-dimethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

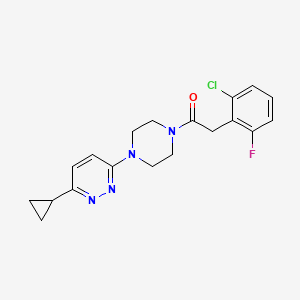

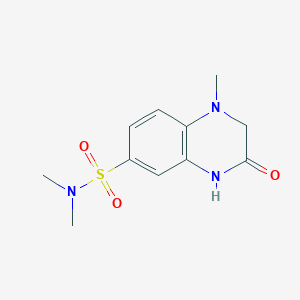

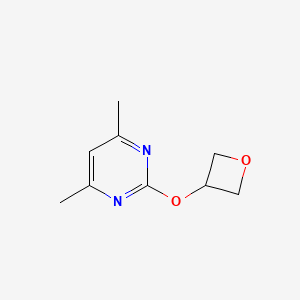

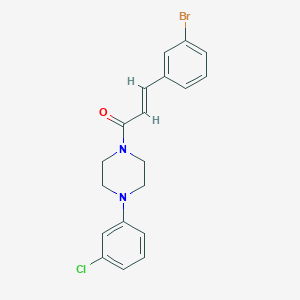

The compound is a complex organic molecule that likely belongs to the class of compounds known as azolopyrimidines . Azolopyrimidines are known to have alkylating antineoplastic activity and cytotoxicity against various cell lines and efficacy against taxol-resistant cells . Drugs containing an azolo[1,5-a]pyrimidine core in their structure find use in the treatment of soft tissue sarcoma, mantle cell lymphoma, etc .

Synthesis Analysis

A method for the synthesis of novel 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones was developed . This might be similar to the synthesis of the requested compound.Chemical Reactions Analysis

The reactivity of the resulting 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones in classical electrophilic substitution reactions was studied . This might give some insight into the chemical reactivity of the requested compound.Applications De Recherche Scientifique

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor activity . Their structural similarity to purine allows them to effectively bind to biological targets, making them promising scaffolds for the design of new anticancer drugs .

Antibacterial Activity

These compounds have also shown significant antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidine derivatives have been found to possess anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Design of New Medicines

Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines .

Inhibitors of DNA Gyrase

Some representatives of this class of compounds have been found to be inhibitors of DNA gyrase . DNA gyrase is an essential enzyme involved in DNA replication, and inhibitors of this enzyme have potential applications in the treatment of bacterial infections.

SARS-CoV-2 Glycoprotein Inhibitors

Thiazolo[3,2-a]pyrimidine derivatives have been identified as potential inhibitors of SARS-CoV-2 glycoprotein . This suggests potential applications in the treatment of COVID-19.

Functional Organic Materials

These compounds have been found to have many other useful properties – in particular, they are valuable functional organic materials .

Synthesis of New Compounds

The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This makes these compounds useful in the synthesis of new compounds.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S2/c1-10-13(15(22)20-8-9-25-16(20)17-10)18-14(21)11-4-6-12(7-5-11)26(23,24)19(2)3/h4-9H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEUHVMAUIZFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603070.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2603077.png)

![(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid](/img/structure/B2603078.png)

![1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2603082.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2603083.png)

![2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide](/img/structure/B2603085.png)

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2603087.png)

![3-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2603088.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2603090.png)